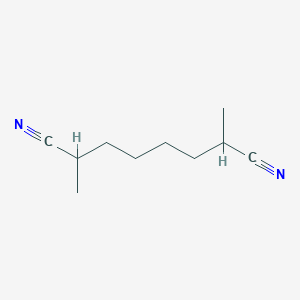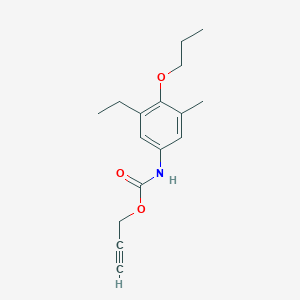
Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is an organic compound with a complex structure that includes an alkyne group, an aromatic ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 3-ethyl-5-methyl-4-propoxyphenol with prop-2-yn-1-yl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another compound with an alkyne group and carbamate functionality.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound with similar structural features and applications in organic synthesis.
Uniqueness
Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
84971-48-2 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
prop-2-ynyl N-(3-ethyl-5-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-5-8-19-15-12(4)10-14(11-13(15)7-3)17-16(18)20-9-6-2/h2,10-11H,5,7-9H2,1,3-4H3,(H,17,18) |
InChI Key |
APUZLJFBVWZOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)NC(=O)OCC#C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


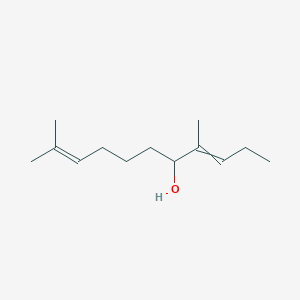
silane](/img/structure/B14402148.png)

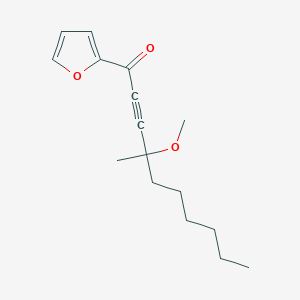
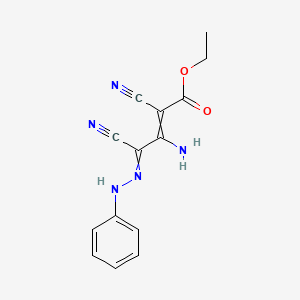
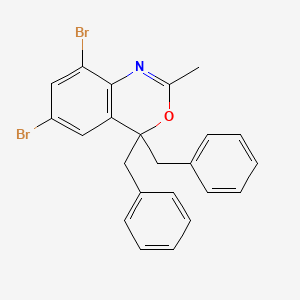
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

